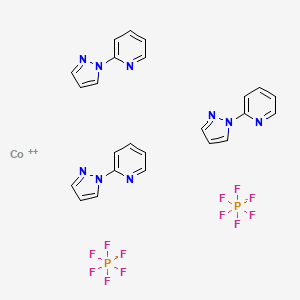
Potassium (4,4-dimethylpent-2-en-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a potassium ion, a trifluoroborate group, and a (Z)-4,4-dimethylpent-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4,4-dimethylpent-2-en-2-yl)trifluoroborate typically involves the reaction of a suitable boronic acid derivative with potassium fluoride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants. The general synthetic route can be summarized as follows:
Preparation of Boronic Acid Derivative: The starting material, a boronic acid derivative, is synthesized through standard organic synthesis techniques.
Formation of Trifluoroborate Salt: The boronic acid derivative is reacted with potassium fluoride in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Coupling Reactions: The (Z)-4,4-dimethylpent-2-en-2-yl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Catalysts: Transition metal catalysts (e.g., palladium, nickel) are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new trifluoroborate derivatives, while coupling reactions produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide has a wide range of scientific research applications, including:
Synthetic Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of Potassium (4,4-dimethylpent-2-en-2-yl)trifluoroborate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can coordinate with metal centers, facilitating catalytic processes. The (Z)-4,4-dimethylpent-2-en-2-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium Trifluoroborate: A simpler analog with similar reactivity but lacking the (Z)-4,4-dimethylpent-2-en-2-yl group.
Potassium Phenyltrifluoroborate: Contains a phenyl group instead of the (Z)-4,4-dimethylpent-2-en-2-yl group, offering different reactivity and applications.
Potassium Vinyltrifluoroborate: Features a vinyl group, providing distinct chemical properties and uses.
Uniqueness
Potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide is unique due to the presence of the (Z)-4,4-dimethylpent-2-en-2-yl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable reagent in synthetic chemistry and other scientific fields.
Properties
IUPAC Name |
potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c1-6(8(9,10)11)5-7(2,3)4;/h5H,1-4H3;/q-1;+1/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQRVPGGWPVMY-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC(C)(C)C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C(=C/C(C)(C)C)/C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]pentanamide](/img/structure/B8204666.png)
![1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B8204669.png)
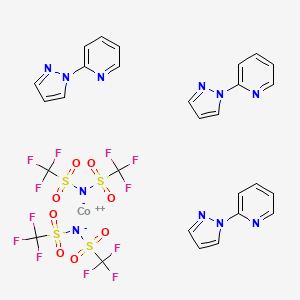
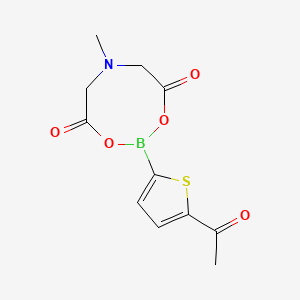
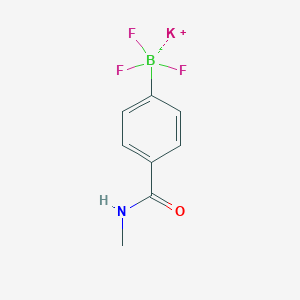
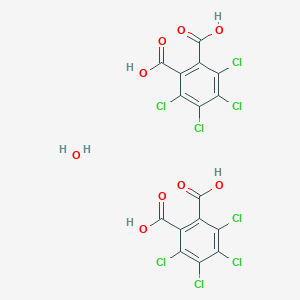
![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)
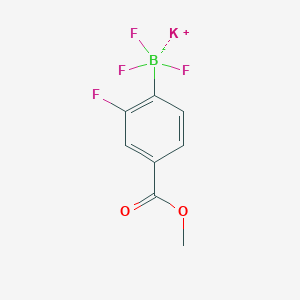
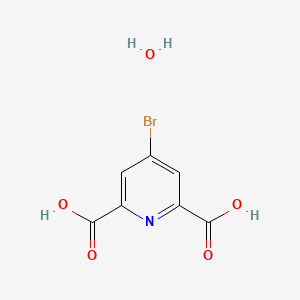
![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)
